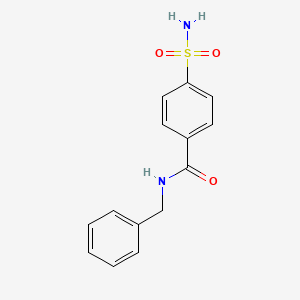

n-Benzyl-4-sulfamoyl-benzamide

Description

Structure

3D Structure

Properties

CAS No. |

107619-27-2 |

|---|---|

Molecular Formula |

C14H14N2O3S |

Molecular Weight |

290.34 g/mol |

IUPAC Name |

N-benzyl-4-sulfamoylbenzamide |

InChI |

InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) |

InChI Key |

CZKNSZUJCJHTTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzyl 4 Sulfamoyl Benzamide

Established Synthetic Pathways for n-Benzyl-4-sulfamoyl-benzamide and Analogues

A well-established and versatile method for synthesizing sulfamoyl-benzamide derivatives is the linear, multi-step approach. nih.gov This strategy begins with the chlorosulfonation of a benzoic acid precursor, which introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. nih.gov The synthesis of 2-substituted benzene (B151609) sulfonamides-carboxamides often follows this linear pathway. nih.gov For electron-deficient starting materials like benzoic acid, the chlorosulfonation step may require elevated temperatures and a slight excess of chlorosulfonic acid to proceed efficiently. nih.gov

Following chlorosulfonation, the resulting sulfonyl chloride is a key intermediate that can be reacted with a variety of primary or secondary amines to form the desired sulfonamide. This nucleophilic substitution reaction is typically robust and leads to the formation of a stable sulfamoylbenzoic acid intermediate. nih.gov The final step in this linear sequence is the formation of the benzamide (B126) bond. This is achieved by coupling the carboxylic acid group of the sulfamoylbenzoic acid intermediate with an amine, such as benzylamine (B48309), to yield the final this compound product. nih.govresearchgate.net This amide formation is frequently accomplished using standard peptide coupling conditions. nih.gov

To improve synthetic efficiency and introduce further molecular diversity, one-pot strategies have been developed. These methods allow for the simultaneous formation of both the sulfonamide and carboxamide functionalities, often resulting in symmetrical bis-substituted derivatives. semanticscholar.org In one such approach, the intermediate product from the initial chlorosulfonation of benzoic acid is "telescoped," meaning it is carried forward without isolation. semanticscholar.org This reactive sulfonyl chloride intermediate is then treated with an excess of a single amine. semanticscholar.org The excess amine acts as a nucleophile for both the sulfonyl chloride and the carboxylic acid group (after activation), leading to the concurrent formation of both the sulfonamide and the carboxamide bonds in a single pot. semanticscholar.org This strategy has been successfully used to synthesize bis-amide derivatives using amines such as p-chloroaniline, morpholine (B109124), pyrrolidine, cyclopropylamine, and benzylamine. semanticscholar.org The development of one-pot syntheses for N-benzyl-sulfonamides from sulfonyl chlorides highlights the utility of such streamlined approaches in this area of chemistry. nsf.govresearchgate.net

The final and crucial step in many synthetic routes to this compound is the formation of the amide bond between the 4-sulfamoylbenzoic acid intermediate and benzylamine. This transformation is commonly facilitated by peptide coupling reagents, which are designed to activate the carboxylic acid and promote efficient amide bond formation under mild conditions. nih.govresearchgate.net

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCI) is a widely used water-soluble coupling reagent for this purpose. researchgate.netbachem.compeptide.com The reaction is often performed in the presence of an additive, such as 1-Hydroxybenzotriazole (HOBt). researchgate.netpeptide.com The addition of HOBt is known to increase coupling efficiency, minimize side reactions, and reduce the risk of racemization in chiral substrates by forming a more reactive HOBt-ester intermediate. peptide.comnih.gov In a typical procedure, the sulfamoylbenzoic acid is treated with EDC and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) in a suitable solvent, followed by the addition of the amine. nih.gov This method has proven effective for coupling with various anilines as well as primary and secondary aliphatic amines. nih.gov

Derivatization Strategies and Analogue Synthesis

The this compound scaffold serves as a versatile template for the synthesis of a wide array of analogues. Derivatization is typically focused on two key positions: the N-benzyl benzamide moiety and the sulfonamide group. These modifications allow for systematic exploration of the chemical space around the core structure to optimize biological activity and other properties.

The N-benzyl portion of the molecule can be readily modified by employing different amines in the final amide coupling step. This allows for the introduction of a wide range of substituents to probe steric and electronic requirements for biological interactions. Researchers have successfully synthesized libraries of analogues by replacing benzylamine with various other primary and secondary amines. nih.gov The amide coupling reaction is generally tolerant of different electronic properties of the amine, with similar yields being obtained for both electron-rich and electron-deficient anilines, as well as aliphatic amines. nih.gov

Table 1: Examples of Analogues with Modifications at the Benzamide Moiety

| Starting Material (Sulfamoylbenzoic Acid) | Coupling Amine | Resulting Analogue Class |

|---|---|---|

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | p-chloroaniline | N-(aryl)-sulfamoyl-benzamide |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | p-anisidine | N-(aryl)-sulfamoyl-benzamide |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | n-butylamine | N-(alkyl)-sulfamoyl-benzamide |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | morpholine | N-(heterocyclyl)-sulfamoyl-benzamide |

Data sourced from research on the synthesis of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. nih.gov

Table 2: Examples of Analogues with Substitutions on the Sulfonamide Group

| Benzoic Acid Precursor | Amine for Sulfonamide Formation | Resulting Intermediate |

|---|---|---|

| 2-chlorobenzoic acid | cyclopropylamine | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid |

| 2-chlorobenzoic acid | morpholine | 2-chloro-5-(morpholinosulfonyl)benzoic acid |

| 2-chlorobenzoic acid | p-bromoaniline | 5-(N-(4-bromophenyl)sulfamoyl)-2-chlorobenzoic acid |

Data sourced from studies on the synthesis of diverse sulfamoyl-benzamide libraries. nih.govsemanticscholar.org

Diversification via Coupling with Various Amines and Anilines

The this compound scaffold can be readily diversified by modifying the amine or aniline (B41778) component coupled to the 4-sulfamoylbenzoic acid core. This approach allows for the generation of a library of analogues with varied physicochemical properties. A common and effective method for achieving this diversification is through carbodiimide-mediated coupling reactions.

In a typical procedure, 4-sulfamoylbenzoic acid is activated with a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This activated intermediate is then reacted with a diverse range of primary and secondary amines or anilines to yield the corresponding N-substituted-4-sulfamoyl-benzamides.

The versatility of this method is demonstrated by its successful application with various types of amines, including substituted anilines and aliphatic amines. For instance, the electronic nature of the aniline appears to have minimal impact on the efficiency of the amide bond formation. This robust methodology enables the systematic exploration of structure-activity relationships by introducing a wide array of functional groups and structural motifs onto the benzamide nitrogen.

Below is a table summarizing the types of amines and anilines that have been successfully coupled with a 4-sulfamoylbenzoic acid precursor to generate a diverse set of benzamide derivatives.

| Amine/Aniline Class | Specific Examples | Coupling Conditions |

| Substituted Anilines | p-Chloroaniline, p-Anisidine | EDC, DMAP in DCM/DMF |

| Aliphatic Amines | n-Butylamine, Benzylamine | EDC, DMAP in DCM/DMF |

| Cyclic Secondary Amines | Morpholine | EDC, DMAP in DCM/DMF |

This table is interactive and can be sorted by column.

This strategic diversification is a cornerstone in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of lead compounds.

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound from 4-sulfamoylbenzoic acid and benzylamine is fundamentally an amide bond formation reaction. researchgate.net When facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), the reaction proceeds through a well-established multi-step mechanism.

The key steps in the EDC/DMAP-mediated coupling are as follows:

Activation of the Carboxylic Acid: The process begins with the reaction of the carboxylic acid (4-sulfamoylbenzoic acid) with EDC. The carbodiimide activates the carboxyl group by converting the hydroxyl group into a good leaving group, forming a highly reactive O-acylisourea intermediate.

Formation of a Highly Reactive Intermediate: In the presence of DMAP, the O-acylisourea intermediate is then attacked by the nucleophilic pyridine (B92270) nitrogen of DMAP. This results in the formation of a highly reactive N-acylpyridinium salt. This species is significantly more susceptible to nucleophilic attack than the O-acylisourea intermediate. The formation of this intermediate is often the rate-determining step and is crucial for the high efficiency of the coupling reaction, especially with less nucleophilic amines.

Nucleophilic Attack by the Amine: The final step involves the nucleophilic attack of the amine (benzylamine) on the carbonyl carbon of the N-acylpyridinium intermediate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond of this compound and regenerates the DMAP catalyst. The byproduct of this reaction is a water-soluble urea (B33335) derivative, which can be easily removed during the reaction workup.

This mechanistic pathway highlights the synergistic roles of EDC and DMAP in facilitating the efficient formation of the amide bond under mild reaction conditions, thereby providing a reliable and high-yielding route to this compound and its analogues.

Structure Activity Relationship Sar Studies of N Benzyl 4 Sulfamoyl Benzamide and Its Analogues

Impact of Substituent Variation on Biological Activity

The biological activity of n-benzyl-4-sulfamoyl-benzamide analogues is highly sensitive to the nature and position of substituents on the aromatic rings and the sulfonamide moiety. nih.gov Research on related sulfamoyl benzamidothiazoles, for instance, has systematically mapped the structure by dividing it into six potential sites for modification to probe the SAR. nih.gov

Modifications on the benzyl (B1604629) ring and the sulfamoylphenyl ring can dramatically alter the compound's potency and selectivity. For example, in a series of N-benzoyl-2-hydroxybenzamides, varying the para-substituent on the benzoyl ring led to compounds with significant antiprotozoal activity. nih.gov Similarly, studies on sulfamoyl-benzamides as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) showed that the nature of substituents on the amide and sulfonamide groups dictates the inhibitory potential and selectivity against different enzyme isoforms. nih.gov

In one study, replacing the benzyl group with other functionalities like n-butyl or cyclopropyl, and substituting the aniline (B41778) portion, produced a range of activities. rsc.org For instance, an N-cyclopropyl substitution was more favorable for inhibiting h-NTPDase3 compared to a morpholine (B109124) ring at the same position. nih.gov Another study on urease inhibitors found that incorporating a benzamide-acetamide pharmacophore with a sulfonamide group yielded potent compounds, with activity depending on the specific substitutions. acs.org

| Compound Series | Modification Site | Observed Impact on Biological Activity | Reference |

| Sulfamoyl Benzamidothiazoles | Phenyl ring on the thiazole (B1198619) | Bis-substituted phenyl groups were found to be necessary for activity; des-methyl compounds were inactive. nih.gov | nih.gov |

| Sulfamoyl-benzamides | N-substituent on sulfonamide | N-cyclopropyl substitution favored h-NTPDase3 inhibition over a morpholine substituent. nih.gov | nih.gov |

| Sulfamoyl-benzamides | Amide substituent | An electron-withdrawing chlorine atom on a phenylamide group increased inhibitory activity compared to an electron-donating methoxy (B1213986) group. nih.gov | nih.gov |

| N-Benzoyl-2-hydroxybenzamides | para-substituent on B-ring | Variations led to the identification of compounds with potent anti-leishmanial and anti-malarial activities. nih.gov | nih.gov |

Electronic Effects of Aromatic Substituents

The electronic properties of substituents on the aromatic rings play a pivotal role in modulating the biological activity of this compound analogues. These substituents exert their influence through a combination of inductive and resonance effects, which alter the electron density distribution across the molecule. libretexts.org This, in turn, affects the molecule's ability to interact with its biological target. libretexts.orgnih.gov

Studies on alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase (CA) inhibitors revealed that the inhibitory activity against the bacterial β-CA isoform StCA1 was significantly dependent on the electronic effects of the substituent on the benzyl ring. nih.gov It was observed that unsubstituted benzyl groups or those bearing strongly electron-withdrawing groups (such as cyano or nitro) led to higher inhibitory activities compared to those with electron-donating groups (like methyl) or less electron-withdrawing halogens (like chloro or bromo). nih.gov

Similarly, in another series of sulfamoyl-benzamides, an analogue with an electron-withdrawing chlorine atom on the phenylamide ring showed greater inhibitory activity compared to a derivative with an electron-donating methoxy group, suggesting that electron-withdrawing properties can enhance the molecule's efficacy. nih.gov These findings underscore the principle that tuning the electronic landscape of the aromatic rings is a key strategy in optimizing the potency of these compounds.

| Substituent Type | Effect on Aromatic Ring | Impact on Biological Activity (Example: CA Inhibition) | Reference |

| Electron-Withdrawing Groups (e.g., -CN, -NO₂) | Decrease electron density | Increased inhibitory potency | nih.gov |

| Electron-Donating Groups (e.g., -CH₃) | Increase electron density | Decreased inhibitory potency | nih.gov |

| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, resonance donating | Moderate or decreased inhibitory potency | nih.gov |

Conformational Aspects and Steric Influences

Quantum mechanics-based studies on the interaction between human carbonic anhydrase II (HCAII) and a fluorine-substituted analogue, N-(4-sulfamylbenzoyl)benzylamine, provided detailed insights into these aspects. ebi.ac.uk The analysis revealed that the binding affinity is strongly affected by the interaction between the sulfamoylbenzoyl group of the inhibitor and key amino acid residues, such as Threonine 199, in the enzyme's active site. ebi.ac.uk Interestingly, the study also found that the phenyl ring of the inhibitor interacts as strongly with a proline residue as it does with a phenylalanine residue, an interaction largely driven by dispersion forces rather than traditional aromatic-aromatic interactions. ebi.ac.uk

Steric hindrance can also play a significant role. In the synthesis of certain analogues, attempts to couple synthons with bulky groups like a 2,6-dimethylphenylboronic acid failed, likely due to steric hindrance that prevented the reaction from proceeding. nih.gov This illustrates how the size and spatial arrangement of substituents can impose limitations not only on synthesis but also on the ability of the final compound to adopt the necessary conformation for biological activity.

Elucidation of Pharmacophoric Features

The essential structural components required for the biological activity of this class of compounds are defined by its pharmacophore. For this compound, the key pharmacophoric features are the benzamide (B126) core, the benzyl group, and the sulfonamide group (-SO₂NH₂). ontosight.ainih.gov

The sulfonamide group is a well-established zinc-binding group and is central to the inhibitory activity of these compounds against metalloenzymes like carbonic anhydrases. ontosight.aiebi.ac.uk Quantum mechanical studies have underlined the critical importance of the sulfonamide group in determining binding affinity. ebi.ac.uk The secondary carboxamide resulting from the condensation of 4-sulfamoylbenzoic acid and benzylamine (B48309) forms the structural backbone that correctly positions the key interacting groups. nih.gov

Systematic SAR studies on related scaffolds have further refined the understanding of the pharmacophore. In one such study on sulfamoyl benzamidothiazoles, the structure was broken down into six modifiable sites, including the thiazole ring, the central amide bond, the benzene (B151609) ring bearing the sulfamoyl group, and the amine substituent of the sulfonamide. nih.gov This detailed analysis helps to distinguish which parts of the scaffold are essential for maintaining activity and which can be modified to fine-tune properties like potency and selectivity. nih.gov

Rational Design Principles for Optimized Biological Profiles

The insights gained from SAR studies provide a foundation for the rational design of new analogues with improved biological characteristics. nih.gov The goal is to strategically modify the lead compound, this compound, to enhance desired activities while minimizing off-target effects.

One prominent strategy involves the dual inhibition of multiple targets. For example, researchers have designed biodegradable sulfonamide candidates intended to treat septicaemia by synergistically inhibiting both the COX-2/PGE2 axis and the bacterial DHPS enzyme. nih.gov This approach involves creating hybrid molecules that combine pharmacophoric elements from inhibitors of both targets.

Another design principle focuses on achieving selectivity for specific enzyme isoforms. In the development of inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), various substituents such as n-butyl, cyclopropyl, and substituted anilines were used to decorate the sulfamoyl-benzamide scaffold. nih.govrsc.org This led to the discovery of compounds with high potency and selectivity for specific isoforms like h-NTPDase2 and h-NTPDase8. nih.govrsc.org For instance, compound 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide was identified as a potent inhibitor of h-NTPDase2. rsc.org

Computational methods, including molecular docking and dynamic simulations, are increasingly integral to this process. These techniques help predict how newly designed molecules will bind to their target proteins, allowing for the pre-screening of compounds and the prioritization of candidates for synthesis and biological evaluation. rsc.orgtandfonline.com

Biological Targets and Mechanisms of Action of N Benzyl 4 Sulfamoyl Benzamide

Carbonic Anhydrase (CA) Enzyme Inhibition

N-Benzyl-4-sulfamoyl-benzamide is a potent inhibitor of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. rsc.orgrsc.org This inhibitory activity is central to the compound's pharmacological interest.

Research has demonstrated that this compound and its derivatives exhibit varying degrees of inhibition against several human (h) carbonic anhydrase isozymes. It is a particularly potent inhibitor of the cytosolic isoform hCA II. rsc.org Additionally, studies on related benzamide-4-sulfonamides have shown potent inhibition, often in the low nanomolar or subnanomolar ranges, against isoforms hCA II, VII, and IX. nih.gov The hCA I isoform is generally less sensitive to inhibition by this class of compounds. nih.gov

The inhibitory activity of a series of benzamides incorporating 4-sulfamoyl moieties against four human carbonic anhydrase isoforms is presented in the table below.

| Compound | hCA I (KI in nM) | hCA II (KI in nM) | hCA VII (KI in nM) | hCA IX (KI in nM) |

| Benzamide-4-sulfonamide Derivative 1 | 334 | 8.9 | 6.3 | 5.8 |

| Benzamide-4-sulfonamide Derivative 2 | 5.3 | 0.54 | 0.61 | 7.9 |

| Benzamide-4-sulfonamide Derivative 3 | 76.5 | 1.2 | 0.89 | 9.8 |

This table is interactive. You can sort the data by clicking on the column headers.

The mechanism of inhibition is critically dependent on the sulfonamide group (-SO₂NH₂). This group coordinates directly to the zinc ion (Zn²⁺) located at the bottom of the carbonic anhydrase active site. rsc.org In its deprotonated form (sulfonamidate anion, -SO₂NH⁻), it acts as a transition state analog, binding to the zinc ion and displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle. This coordination prevents the binding and subsequent hydration of the carbon dioxide substrate, thereby inhibiting the enzyme's function.

Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Modulation

Recent studies have explored the potential of sulfamoyl-benzamide derivatives as inhibitors of Nucleoside Triphosphate Diphosphohydrolases (NTPDases), a family of ectoenzymes that hydrolyze extracellular nucleoside tri- and diphosphates. rsc.orgrsc.org These enzymes, including isoforms h-NTPDase1, -2, -3, and -8, are involved in regulating purinergic signaling, which plays a role in processes like thrombosis, inflammation, and cancer. rsc.orgrsc.org

A study on a series of sulfamoyl-benzamide derivatives demonstrated their ability to selectively inhibit various human NTPDase isoforms. rsc.orgrsc.org For instance, the compound 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, a close analog of this compound, was identified as an inhibitor of h-NTPDase2 with an IC₅₀ value in the sub-micromolar range. rsc.orgrsc.org Other derivatives within the same study showed potent and selective inhibition against h-NTPDase1, h-NTPDase3, and h-NTPDase8. rsc.orgrsc.org

The following table summarizes the inhibitory activity of selected sulfamoyl-benzamide derivatives against different h-NTPDase isoforms.

| Compound | h-NTPDase1 (IC₅₀ in µM) | h-NTPDase2 (IC₅₀ in µM) | h-NTPDase3 (IC₅₀ in µM) | h-NTPDase8 (IC₅₀ in µM) |

| Derivative 3i | 2.88 ± 0.13 | >100 | 0.72 ± 0.11 | >100 |

| Derivative 3f | >100 | 0.27 ± 0.08 | >100 | >100 |

| Derivative 3j (benzylsulfamoyl analog) | >100 | 0.29 ± 0.07 | >100 | >100 |

| Derivative 2d | >100 | >100 | >100 | 0.28 ± 0.07 |

This table is interactive. You can sort the data by clicking on the column headers.

Molecular docking studies have provided insights into the potential binding modes of sulfamoyl-benzamide inhibitors within the catalytic sites of h-NTPDase isoforms. rsc.org These in-silico models suggest that the inhibitors can form significant interactions with key amino acid residues in the active site. The specific interactions can vary between isoforms, which may account for the observed selectivity of different derivatives. For example, the plausible binding mode of one potent inhibitor in h-NTPDase2 showed interactions with specific amino acids within the catalytic site. researchgate.net

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in the context of neurodegenerative disorders like Alzheimer's disease. nih.gov In advanced stages of Alzheimer's, the level of BChE activity increases in the brain, making its selective inhibition a promising strategy to manage cognitive dysfunction. acs.orgresearchgate.net

Selective BChE Inhibition by N-Benzyl Benzamide (B126) Scaffolds

Research has identified compounds featuring an N-benzyl benzamide scaffold as potent and selective inhibitors of butyrylcholinesterase (BChE). acs.orgnih.govlatrobe.edu.au These derivatives have demonstrated inhibitory activity with IC50 values ranging from the picomolar to the nanomolar scale. researchgate.netnih.govlatrobe.edu.au The direct binding of these compounds to BChE has been confirmed through surface plasmon resonance assays. acs.orgnih.gov This high degree of selectivity for BChE over Acetylcholinesterase (AChE) is a key characteristic, as selective BChE inhibition is considered a potentially effective and safer therapeutic approach for late-stage Alzheimer's disease. acs.org

| Compound Scaffold | Specific Derivative | Target Enzyme | IC50 Value |

|---|---|---|---|

| N-benzyl benzamide | Compound III | BChE | 0.08 nM researchgate.net |

| N-benzyl benzamide | Compound IV | BChE | 0.039 nM researchgate.net |

| m-Sulfamoyl benzoamide | Compound 27a | hBChE | 0.078 ± 0.03 µM nih.gov |

| m-Sulfamoyl benzoamide | Compound (R)-37a | hBChE | 0.005 ± 0.001 µM nih.gov |

Molecular Interactions and Binding Modes

The mechanism of BChE inhibition by sulfamoyl benzamide derivatives has been explored through computational studies. Molecular docking and molecular dynamics simulations have been employed to elucidate the essential binding information between the inhibitors and the enzyme. nih.gov These studies have revealed the presence of a subpocket within the enzyme's active site, and this information has guided the structure-based design of novel and more potent compounds. nih.gov

Glucokinase (GK) Activation

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes, where it regulates glucose-stimulated insulin (B600854) secretion and glucose metabolism. nih.govnih.gov Activators of GK represent a novel class of therapeutic agents for managing type 2 diabetes. nih.gov

Allosteric Modulation of Glucokinase Enzyme

Derivatives of sulfamoyl benzamide have been identified as allosteric activators of the glucokinase enzyme. nih.govthesciencein.org These small-molecule activators bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximum reaction velocity (Vmax). nih.gov In vitro enzymatic experiments have confirmed the ability of these compounds to activate GK, with several derivatives showing significant activation folds. thesciencein.org

| Compound Scaffold | Specific Derivative | Activity | EC50 Value | Activation Fold |

|---|---|---|---|---|

| Sulfamoyl benzamide | Compound 1 | GK Activation | - | 2.03 - 2.09 thesciencein.org |

| Sulfamoyl benzamide | Compound 6 | GK Activation | - | 2.03 - 2.09 thesciencein.org |

| Sulfamoyl benzamide | Compound 8 | GK Activation | - | 2.03 - 2.09 thesciencein.org |

| Benzamide | Compound 5 | GK Activation | 28.3 nM nih.gov | 2.4 nih.gov |

| Benzamide | Compound 16b | GK Activation | 44.8 nM nih.gov | 2.2 nih.gov |

Other Enzymatic Targets (e.g., Acetylcholinesterase, Urease)

Beyond BChE and GK, the this compound scaffold and related structures have been shown to interact with other enzymatic targets.

Carbonic Anhydrase II: n-Benzyl-4-sulfamoylbenzamide is recognized as a potent inhibitor of carbonic anhydrase II (EC 4.2.1.1). nih.gov

Acetylcholinesterase (AChE): While many N-benzyl benzamide derivatives are highly selective for BChE, some compounds within this class have been found to be dual inhibitors, targeting both AChE and BChE. researchgate.net For example, one such dual inhibitor exhibited an IC50 value of 1.47 µM for AChE. researchgate.net

Urease: Conjugates of benzamide and acetamide (B32628) pharmacophores containing a sulfonamide moiety have been investigated as urease inhibitors. acs.org Several of these compounds demonstrated competitive inhibition of urease with significant potency. acs.org

| Compound Scaffold | Specific Derivative | Target Enzyme | Inhibitory Activity (IC50) | Inhibition Mode |

|---|---|---|---|---|

| Benzamide-Sulfonamide Conjugate | Compound 4 | Urease | 3.59 ± 0.07 µM acs.org | Competitive acs.org |

| Benzamide-Sulfonamide Conjugate | Compound 10 | Urease | 5.49 ± 0.34 µM acs.org | Competitive acs.org |

| Benzamide-Sulfonamide Conjugate | Compound 12 | Urease | 7.92 ± 0.27 µM acs.org | Competitive acs.org |

| Benzamide-Sulfonamide Conjugate | Compound 17 | Urease | 8.35 ± 0.26 µM acs.org | Competitive acs.org |

General Antimicrobial Activities

The benzamide structural motif is present in various compounds exhibiting a range of antimicrobial properties. nanobioletters.com

Studies on N-benzamide derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com For instance, certain synthesized N-benzamide compounds have shown excellent activity against Bacillus subtilis and Escherichia coli. nanobioletters.com Furthermore, related structures like N-benzyl-3-sulfonamidopyrrolidines have been identified as inhibitors of bacterial cell division in E. coli. researchgate.net O-benzyl derivatives have also been noted for their inhibitory activity against Gram-positive bacteria such as B. subtilis and Staphylococcus aureus. mdpi.com

| Compound Scaffold | Specific Derivative | Bacterial Strain | Activity (MIC) | Zone of Inhibition |

|---|---|---|---|---|

| N-benzamide | Compound 5a | B. subtilis | 6.25 µg/mL nanobioletters.com | 25 mm nanobioletters.com |

| N-benzamide | Compound 5a | E. coli | 3.12 µg/mL nanobioletters.com | 31 mm nanobioletters.com |

| N-benzamide | Compound 6b | E. coli | 3.12 µg/mL nanobioletters.com | 24 mm nanobioletters.com |

| N-benzamide | Compound 6c | B. subtilis | 6.25 µg/mL nanobioletters.com | 24 mm nanobioletters.com |

Antibacterial Potency

While the broader class of sulfonamides is well-known for antibacterial properties, specific data regarding the antibacterial potency of this compound, such as its minimum inhibitory concentrations (MIC) against various bacterial strains, is not extensively detailed in currently available research. However, its mechanism of action is likely tied to the inhibition of critical metabolic pathways in bacteria. One of the key targets for sulfonamides is the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid. By inhibiting this enzyme, sulfonamides disrupt the production of nucleotides, leading to a bacteriostatic effect.

Additionally, research has identified that derivatives of this compound are potent inhibitors of carbonic anhydrases (CAs) found in bacteria. Specifically, inhibition of β-CAs in pathogens like Mycobacterium tuberculosis and Salmonella enterica has been observed with related compounds. These enzymes are crucial for the pathogen's metabolic processes, and their inhibition could represent a viable antibacterial strategy.

Antifungal Activities

The antifungal activity of this compound has been noted, with the compound itself being identified as a fungal metabolite. Its mechanism of action in fungal species is also linked to the inhibition of carbonic anhydrases. Fungal CAs are essential for various physiological processes, including growth, differentiation, and virulence. By targeting these enzymes, this compound can disrupt the lifecycle of pathogenic fungi. Research on related compounds has demonstrated effective inhibition of fungal CAs, suggesting a similar mechanism for this compound.

Anti-inflammatory Properties

This compound is recognized as a non-steroidal anti-inflammatory drug (NSAID). Its anti-inflammatory effects are primarily attributed to its role as a cyclooxygenase (COX) inhibitor. The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. By inhibiting these enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation and pain.

Furthermore, the potent inhibitory effect of this compound on carbonic anhydrase II (CA II) may also contribute to its anti-inflammatory properties. Carbonic anhydrases are involved in pH regulation and ion transport, processes that can influence inflammatory responses. The inhibition of human CA isoforms, particularly CA II, is a recognized therapeutic strategy for various conditions, and the strong inhibition by this compound underscores its potential in modulating inflammatory pathways.

| Target Enzyme | Inhibition Data (Ki) |

| Human Carbonic Anhydrase I | Moderate Inhibition |

| Human Carbonic Anhydrase II | Potent Inhibition |

| Human Carbonic Anhydrase VII | Weak Inhibition |

| Human Carbonic Anhydrase XIII | Weak Inhibition |

Note: Specific Ki values are not consistently reported across literature for all isoforms.

Potential for Modulating Inflammasome Activation (e.g., NLRP3)

Recent studies have highlighted the potential for the broader class of sulfamoyl-carboxamides to modulate the activity of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the release of pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. While direct evidence for this compound is still emerging, the structural similarities to other known NLRP3 inhibitors suggest that it may also possess the ability to modulate this pathway, offering a promising avenue for the treatment of inflammatory conditions.

Neuroprotective Biological Effects

This compound and its derivatives have been investigated for their neuroprotective effects. Patent literature indicates its potential as a neurogenic agent, capable of stimulating the formation of new nerve cells. This neurogenic activity is a critical aspect of brain plasticity and repair, and its enhancement could be beneficial in the context of neurodegenerative diseases and brain injury.

A more defined mechanism of neuroprotection for this class of compounds comes from studies on N-benzyl benzamide derivatives, which have been identified as potent inhibitors of butyrylcholinesterase (BChE). BChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). In neurodegenerative conditions like Alzheimer's disease, inhibiting BChE can increase acetylcholine levels in the brain, which is associated with improved cognitive function. The neuroprotective effects of these derivatives have been demonstrated in models of oxidative damage, suggesting that they can shield neuronal cells from harmful stimuli.

| Compound Class | Biological Target | Potential Neuroprotective Effect |

| This compound | Not specified in detail | Stimulation of neurogenesis |

| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | Inhibition of acetylcholine breakdown, protection against oxidative stress |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For n-Benzyl-4-sulfamoyl-benzamide, its primary target is the well-studied enzyme human carbonic anhydrase II (HCAII). The crystal structure of this complex is available in the Protein Data Bank under the code 1G4O. nih.gov

Molecular docking simulations are pivotal in predicting how this compound fits into the active site of HCAII. These simulations consistently reproduce the binding mode observed in the crystal structure. The primary anchoring interaction involves the sulfonamide group, which coordinates directly with the catalytic zinc ion (Zn²⁺) located at the bottom of the active site cone.

The predicted binding mode shows the sulfamoyl group displacing a water molecule (or hydroxide (B78521) ion) from the zinc ion, a hallmark of sulfonamide-based carbonic anhydrase inhibitors. The remainder of the molecule orients itself to maximize favorable interactions with the surrounding amino acid residues. Docking algorithms calculate a binding affinity score, often expressed in kcal/mol, which estimates the binding free energy and helps rank the potency of different inhibitors. For sulfonamide derivatives targeting HCAII, favorable binding energy scores are indicative of strong inhibitory potential. nih.gov

The stability of the this compound-HCAII complex is maintained by a network of specific intermolecular interactions. Analysis of the docked pose reveals several key contacts:

Coordination and Hydrogen Bonding: The nitrogen atom of the sulfonamide group forms a coordination bond with the Zn²⁺ ion. Simultaneously, the oxygen atoms of the sulfonamide group form crucial hydrogen bonds with the side-chain hydroxyl group of the residue Thr199. This interaction with Thr199 is a highly conserved feature among sulfonamide inhibitors and is critical for high-affinity binding. researchgate.net

| Interaction Type | Ligand Moiety | Key Protein Residue(s) |

|---|---|---|

| Coordination Bond | Sulfonamide Nitrogen | Zn²⁺ ion |

| Hydrogen Bonding | Sulfonamide Oxygens | Thr199 |

| Hydrophobic Interactions | Benzamide (B126) Ring | Val121, Leu198 |

| Hydrophobic Interactions | Benzyl (B1604629) Ring | Phe131, Pro202 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. By simulating the movements of atoms in the protein-ligand complex, MD can assess the stability of the predicted binding mode and analyze the conformational flexibility of both the ligand and the protein.

For sulfonamide inhibitors like this compound bound to HCAII, MD simulations are used to confirm that the key interactions observed in docking are maintained over the simulation period (typically nanoseconds). uni-miskolc.hunih.gov Researchers monitor metrics such as the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stably in the binding pocket or if it drifts significantly. researchgate.net Furthermore, the stability of critical hydrogen bonds, like the one with Thr199, can be tracked throughout the simulation, providing confidence in the docked conformation and the importance of these interactions for binding. nih.govresearchgate.net

Quantum Mechanical Studies of Protein-Ligand Interaction Energies

Quantum mechanical (QM) methods provide the most accurate means of calculating the energetic contributions of specific interactions between a ligand and a protein. These computationally intensive methods can be used to dissect the binding energy into its constituent parts, such as electrostatic and van der Waals forces.

The interaction between the sulfonamide group of this compound and the side chain of Threonine 199 is a prime candidate for QM analysis. This interaction consists of a hydrogen bond between the NH of the Thr199 backbone and a sulfonamide oxygen, as well as a hydrogen bond between the Thr199 side-chain hydroxyl group (OγH) and the other sulfonamide oxygen. QM calculations can precisely determine the strength of these hydrogen bonds, confirming their essential role in anchoring the inhibitor to the enzyme. Such studies consistently show that this interaction with Thr199 is a major contributor to the high affinity that sulfonamides exhibit for carbonic anhydrases. nih.govresearchgate.net

In Silico Approaches for Activity Prediction and Lead Optimization

Computational, or in silico, methods have become indispensable in drug discovery for predicting the biological activity of compounds and refining their structures for better efficacy and safety. For this compound and its derivatives, these approaches include molecular docking, molecular dynamics simulations, and the prediction of pharmacokinetic properties. These techniques allow researchers to model the interaction between the compound and its biological target, foresee its metabolic fate, and identify key structural features essential for its activity.

Molecular docking studies, for instance, have been instrumental in understanding how sulfamoyl-benzamide derivatives interact with specific enzymes. By simulating the binding of these molecules into the active sites of proteins, researchers can predict their inhibitory potential and the specific amino acid residues involved in the interaction. This information is crucial for the rational design of more potent and selective inhibitors.

Prediction of Receptor Target Site Details

Molecular docking is a primary computational tool used to elucidate the binding modes of ligands within the active sites of their target proteins. For derivatives of this compound, docking studies have successfully predicted interactions with various enzymes. For example, in studies of related sulfamoyl benzamides as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), molecular docking revealed significant interactions with amino acids in the homology models of these proteins.

Similarly, for a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, docking simulations against α-glucosidase and α-amylase enzymes showed reasonable dock scores, indicating stable binding. These simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This level of detail is vital for understanding the mechanism of inhibition and for designing modifications to the benzamide structure to enhance binding affinity. The primary target for this compound itself has been identified as carbonic anhydrase II.

| Compound Class | Target Enzyme | Key Predicted Interactions |

|---|---|---|

| Sulfamoyl-benzamide derivatives | h-NTPDases | Significant interactions with active site amino acids. |

| N-(alkyl/aryl) sulfamoyl benzamide derivatives | α-glucosidase | Docking scores ranging from -10.2 to -8.0 kcal/mol. |

| N-(alkyl/aryl) sulfamoyl benzamide derivatives | α-amylase | Docking scores ranging from -11.1 to -8.3 kcal/mol. |

| N-phenylbenzamides | Aminoglycoside-2″-phosphotransferase-IIa | Molecular docking used to predict antibacterial potential. |

Computational Evaluation for Biological Potential

Beyond identifying binding modes, computational studies are employed to quantitatively evaluate the biological potential of compounds. This involves analyzing docking scores, running molecular dynamics simulations to assess the stability of the ligand-protein complex, and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Molecular dynamics simulations provide insights into the stability of the predicted binding poses. For active benzamide derivatives, simulations have suggested the formation of a stable complex with the target protein at the binding site. Furthermore, computational tools are used to predict drug-likeness and ADMET properties. For example, the pkCSM database can be used to quantify human intestinal absorption, blood-brain barrier (BBB) permeability, potential toxicity, and interactions with cytochrome P450 enzymes. Such predictions are crucial in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic profiles, thereby saving time and resources. Studies on various benzamide derivatives have shown excellent predicted intestinal absorption and good BBB permeability, while also screening for potential toxicities like AMES toxicity and hepatotoxicity.

| Compound Series | Property | Prediction | Significance |

|---|---|---|---|

| Pyridine (B92270)–thiourea derivatives | Intestinal Absorption | Excellent (88% to 92%). | High potential for oral bioavailability. |

| Pyridine–thiourea derivatives | BBB Permeability (logBBB) | Good (-0.124 to 0.033). | Potential to act on central nervous system targets. |

| Pyridine–thiourea derivatives | AMES Toxicity | None exhibited toxicity. | Low potential for mutagenicity. |

| N-phenylbenzamides | CYP2D6 & CYP3A4 Inhibition | Predicted to be non-inhibitors. | Lower risk of drug-drug interactions. |

Advanced Analytical and Spectroscopic Characterization of N Benzyl 4 Sulfamoyl Benzamide and Its Analogues

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively.

For N-benzyl-4-sulfamoylbenzamide, the ¹H NMR spectrum displays characteristic signals corresponding to the distinct protons in the molecule. The aromatic protons on the two benzene (B151609) rings typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group are identifiable as a doublet around δ 4.6 ppm, a result of coupling with the adjacent amide proton (-NH-). rsc.orgbeilstein-journals.orgrsc.org The amide proton itself usually appears as a broad singlet or a triplet.

In the case of analogues like N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide, the NMR spectra show additional signals corresponding to the piperidine (B6355638) ring protons. unica.it

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each carbon atom. The carbonyl carbon of the amide group is typically observed in the highly deshielded region around δ 165-168 ppm. rsc.orgunica.it Aromatic carbons resonate in the δ 120-150 ppm range, while the benzylic methylene carbon (-CH₂) signal appears around δ 44 ppm. rsc.org

Table 1: Representative NMR Spectral Data for n-Benzyl-4-sulfamoyl-benzamide Analogues

| Compound | Technique | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|---|

| N-benzylbenzamide (B72774) | ¹H NMR | CDCl₃ | 7.79 (d, 2H), 7.48−7.51(t, 1H), 7.41−7.44 (m, 2H), 7.32−7.36 (m, 4H), 7.26−7.31 (m, 1H), 6.44 (brs, 1H, NH), 4.65 (d, 2H, CH₂). rsc.org |

| ¹³C NMR | CDCl₃ | 167.5 (C=O), 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1 (Ar-C), 44.2 (CH₂). rsc.org | |

| N-(4-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | ¹H NMR | DMSO-d₆ | Signals for aromatic, amide, piperidine, benzyl, and methyl protons are observed and assigned. unica.it |

| ¹³C NMR | DMSO-d₆ | 174.1, 168.3, 165.7 (C=O), 146.8, 145.1, 139.9, 137.7, 137.3, 136.1, 130.4, 128.5, 127.9, 127.7, 127.4, 126.4, 126.2, 126.1 (Ar-C), 42.1, 41.4 (Piperidine-C), 19.2, 19.1 (CH₃). unica.it |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic absorption bands that confirm its structure.

The sulfonamide group (-SO₂NH₂) gives rise to strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the sulfonamide and the amide groups appear in the region of 3100-3400 cm⁻¹. unica.it A strong absorption band corresponding to the C=O stretch of the amide group is expected around 1630-1680 cm⁻¹. unica.itrsc.org

Table 2: Characteristic FT-IR Absorption Frequencies for this compound and Related Structures

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretching | 3100 - 3400 | unica.it |

| Sulfonamide (N-H) | Stretching | 3144 - 3349 | rsc.org |

| Amide (C=O) | Stretching (Amide I band) | 1631 - 1707 | unica.itrsc.org |

| Sulfonamide (S=O) | Asymmetric Stretching | 1310 - 1320 | rsc.org |

| Sulfonamide (S=O) | Symmetric Stretching | 1143 - 1155 | rsc.org |

| Sulfonamide (S-N) | Stretching | 895 - 914 | rsc.org |

Mass Spectrometry (MS) (e.g., ESI-HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), allows for the precise determination of the molecular formula. beilstein-journals.org

For this compound (C₁₄H₁₄N₂O₃S), the expected exact mass is approximately 290.0725 g/mol . nih.gov In ESI-HRMS, the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 291.0803. The fragmentation pattern in MS/MS experiments can further confirm the structure. Common fragmentation pathways for related benzamides include the loss of the benzyl group and the formation of characteristic ions such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). researchgate.net

X-ray Crystallography for Solid-State Structure and Protein-Ligand Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique has been used to study analogues of this compound, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nsf.govresearchgate.net For this analogue, the crystal structure was determined to be in an orthorhombic Pna2₁ space group. nsf.gov

Crucially, the structure of this compound (identified as ligand BSB) in complex with its biological target, human carbonic anhydrase II, has been resolved by X-ray crystallography and is available in the Protein Data Bank (PDB entry 1G4O). nih.gov This protein-ligand complex structure provides invaluable insights into the binding mode of the inhibitor. It reveals that the sulfonamide group coordinates directly to the zinc ion in the enzyme's active site, while the rest of the molecule engages in various hydrophobic and hydrogen-bonding interactions with nearby amino acid residues.

Table 3: Crystallographic Data for a Representative Protein-Ligand Complex

| Parameter | Value |

|---|---|

| PDB ID | 1G4O |

| Molecule | Carbonic Anhydrase II in complex with this compound |

| Resolution | Not specified in search results |

| Space Group | Not specified in search results |

| Key Interactions | Sulfonamide group coordinates to the active site zinc ion. |

Chromatographic Methodologies for Purification and Analysis (e.g., Thin Layer Chromatography, Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized compounds and for monitoring the progress of chemical reactions. researchgate.net

Thin Layer Chromatography (TLC) is a rapid and inexpensive method used to check the purity of a sample and to determine the appropriate solvent system for column chromatography. chemistryhall.com For compounds like n-benzylbenzamide derivatives, TLC is typically performed on plates coated with silica (B1680970) gel. rsc.orgnsf.gov The spots are visualized under UV light, as the aromatic rings absorb UV radiation, or by using staining agents. rsc.orgchemistryhall.com The retention factor (Rf) value is a key parameter that depends on the compound's polarity and the solvent system used.

Column Chromatography is the standard method for purifying compounds on a larger scale. orgsyn.org The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.orgrsc.org A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. rsc.org The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation and collection as pure fractions.

Future Directions and Research Opportunities

Development of Highly Selective and Potent Analogues

A key objective in medicinal chemistry is the development of drug candidates with high potency and selectivity to maximize therapeutic effects while minimizing adverse reactions. For n-benzyl-4-sulfamoyl-benzamide, this involves the synthesis and evaluation of a diverse library of analogues. Researchers are systematically modifying the core structure, including the benzyl (B1604629) group, the benzamide (B126) linker, and the sulfamoyl moiety, to understand the structure-activity relationships (SAR) that govern its biological activity nih.gov.

The synthesis of these derivatives often involves multi-step processes. For instance, a common approach begins with the chlorosulfonation of benzoic acid, followed by the formation of a sulfonamide and subsequent amide coupling with various amines, including benzylamine (B48309) and its derivatives nih.gov. By introducing different substituents, such as alkyl, cycloalkyl, or aryl groups, at various positions, scientists can fine-tune the molecule's properties nih.gov. The goal is to enhance the compound's affinity for its intended biological target and reduce interactions with other proteins. For example, studies on related sulfamoyl benzamidothiazoles have shown that systematic modification of different sites on the molecular scaffold can lead to the identification of more potent compounds nih.gov. This rational design approach is crucial for creating analogues with superior pharmacological profiles.

Exploration of Novel Biological Targets and Therapeutic Avenues

While initial research has highlighted the potential of this compound derivatives as inhibitors of enzymes like carbonic anhydrase nih.govtandfonline.com, the exploration of new biological targets is a promising frontier. The sulfamoyl-benzamide scaffold is a versatile structure found in compounds with a wide range of biological activities nih.govijcce.ac.ir.

Recent studies have shown that derivatives of this class can act as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in conditions such as thrombosis, diabetes, inflammation, and cancer nih.govresearchgate.net. This opens up the possibility of developing this compound-based therapies for these diseases. Furthermore, researchers are investigating the potential of related compounds as antiviral agents, specifically against the Hepatitis B virus (HBV), by disrupting the assembly of the viral nucleocapsid nih.govgoogle.com. The antimicrobial potential of sulfonamide-containing compounds is also an area of active investigation, targeting enzymes in bacteria that are essential for their survival tandfonline.comijcce.ac.ir. Identifying and validating these novel targets could significantly broaden the therapeutic applications for this class of compounds.

Integration of Advanced Computational and Experimental Methodologies

The convergence of computational modeling and experimental biology offers a powerful paradigm for accelerating drug discovery. In the study of this compound and its analogues, computational techniques are becoming indispensable. Molecular docking studies, for example, are used to predict how these compounds bind to the active sites of target proteins nih.gov. These simulations provide valuable insights into the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity and selectivity nih.govnih.gov.

Dynamic simulations can further elucidate the behavior of the compound within the binding pocket over time, helping to explain structure-activity relationships and guide the design of next-generation inhibitors nih.gov. These in silico predictions are then validated through experimental assays that measure the compound's actual inhibitory activity against the target enzyme nih.gov. This iterative cycle of computational prediction followed by experimental verification allows for a more efficient and targeted approach to drug design, reducing the time and cost associated with synthesizing and testing large numbers of compounds. This integrated strategy will be instrumental in optimizing future sulfamoyl-based agents for various therapeutic uses nih.gov.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for n-Benzyl-4-sulfamoyl-benzamide, and how can reaction purity be optimized?

- Methodological Answer : A robust synthesis involves coupling benzylamine derivatives with activated sulfamoyl benzoic acid precursors. For example, hydroxylamine intermediates (e.g., O-benzyl hydroxylamine) can be reacted with 4-sulfamoylbenzoyl chloride under anhydrous conditions in dichloromethane or THF. Catalytic bases like triethylamine improve yields by neutralizing HCl byproducts. Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for purity optimization. Hazardous intermediates, such as acyl chlorides, require strict inert-atmosphere handling .

Q. What analytical techniques are essential for structural validation of n-Benzyl-4-sulfamoyl-benzamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfonamide protons at δ 7.3–7.8 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] ion for CHNOS).

- Infrared Spectroscopy (IR) : Peaks at ~1320 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory activity of n-Benzyl-4-sulfamoyl-benzamide against carbonic anhydrase isoforms (e.g., CA2 vs. CA9)?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, buffer composition) or protein purity. Standardize assays using recombinant isoforms under identical conditions (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl). Validate results with positive controls (e.g., acetazolamide for CA2). Cross-check enzyme kinetics (K) via stopped-flow spectrophotometry or isothermal titration calorimetry (ITC). Impurities in compound batches should be ruled out via HPLC-UV/ELSD .

Q. What computational strategies predict n-Benzyl-4-sulfamoyl-benzamide’s binding mode to sulfotransferases or carbonic anhydrases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide with crystal structures (PDB: 3F1Z for CA2) to model ligand interactions. Key residues (e.g., Zn-coordinating His94/96/119 in CA2) should align with sulfonamide coordination.

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS can assess binding stability (RMSD < 2 Å over 100 ns).

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for structural analogs .

Q. How do solvent polarity and substituent effects influence the stability of n-Benzyl-4-sulfamoyl-benzamide in long-term storage?

- Methodological Answer :

- Accelerated Stability Studies : Store samples in DMSO-d, methanol, or solid-state at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via LC-MS (e.g., hydrolysis of sulfonamide to sulfonic acid).

- QSAR Modeling : Correlate substituent Hammett constants (σ) with degradation rates. Electron-withdrawing groups (e.g., -CF) may enhance stability by reducing nucleophilic attack .

Experimental Design Considerations

Q. What strategies mitigate batch-to-batch variability in n-Benzyl-4-sulfamoyl-benzamide synthesis for reproducibility?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to optimize temperature, stoichiometry, and solvent ratios.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate formation.

- Quality Control : Enforce strict specifications (e.g., ≥98% purity via HPLC, residual solvent limits per ICH Q3C) .

Q. How can researchers validate the selectivity of n-Benzyl-4-sulfamoyl-benzamide for sulfotransferases over other sulfonamide-binding enzymes?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescence polarization with FITC-labeled probes and recombinant enzymes (e.g., CA2, CA9, ST1A1).

- Crystallography : Co-crystallize the compound with target enzymes to resolve binding interactions (SHELX software for structure refinement ).

- Proteome Profiling : Apply activity-based protein profiling (ABPP) to identify off-target interactions in cell lysates .

Data Analysis and Interpretation

Q. What statistical approaches address conflicting results in dose-response studies of n-Benzyl-4-sulfamoyl-benzamide’s cytotoxicity?

- Methodological Answer :

- Meta-analysis : Pool data from independent studies using random-effects models (PRISMA guidelines). Adjust for covariates (cell line, passage number).

- Bland-Altman Plots : Visualize agreement between assays (e.g., MTT vs. ATP-lite).

- Machine Learning : Train classifiers (Random Forest, SVM) to predict cytotoxicity thresholds based on structural descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.